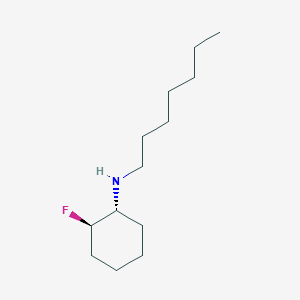![molecular formula C11H22N2O B1485617 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2153728-08-4](/img/structure/B1485617.png)
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol
Übersicht
Beschreibung
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol, also known as 4-EP-CB-1-ol, is a cyclic ether compound that has recently become of interest in the scientific research community due to its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. This compound has been studied for its ability to act as a prodrug, allowing for the delivery of drugs to specific target sites in the body. In addition, 4-EP-CB-1-ol has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers.
Wirkmechanismus
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol acts as a prodrug, allowing for the delivery of drugs to specific target sites in the body. The compound is able to bind to certain drug molecules, creating a complex that is able to pass through cell membranes. Once inside the cell, the complex is broken down, releasing the drug molecule and allowing it to act on the target site.
Biochemical and Physiological Effects
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been shown to possess a variety of biochemical and physiological effects. In studies, the compound has been found to increase the absorption rate of certain drugs, as well as to reduce their toxicity. In addition, 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been shown to possess anti-inflammatory and analgesic effects, as well as to possess anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
There are a number of advantages to using 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol in laboratory experiments. The compound is relatively easy to synthesize and is stable at room temperature, making it suitable for use in a variety of experiments. In addition, the compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers. However, there are some limitations to using 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol in laboratory experiments. The compound is not soluble in water, making it difficult to use in certain experiments. In addition, the compound is not very stable when exposed to light or high temperatures, making it unsuitable for certain applications.
Zukünftige Richtungen
The potential applications of 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol are far-reaching, and there are many potential future directions for research. One potential direction is the development of new prodrugs and drug delivery systems utilizing 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol. In addition, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. Finally, further research could be done on the synthesis of 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol, in order to improve the efficiency and stability of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been used in a variety of scientific research applications, including drug delivery, biochemistry, and pharmacology. The compound has been found to have prodrug properties, allowing it to act as a carrier for drugs, allowing them to be delivered to specific target sites in the body. In addition, 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been used in the study of the biochemical and physiological effects of certain drugs, as well as in the development of new drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
1-[(4-ethylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-12-6-8-13(9-7-12)10-11(14)4-3-5-11/h14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJJPUOLXJJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)
![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)
![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)



![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)